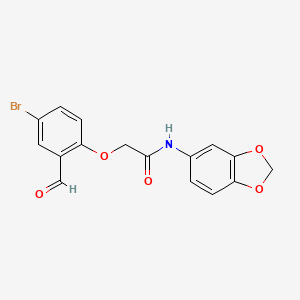

N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-formylphenoxy)acetamide

Description

N-(1,3-Benzodioxol-5-yl)-2-(4-bromo-2-formylphenoxy)acetamide is a synthetic acetamide derivative featuring a 1,3-benzodioxol (methylenedioxyphenyl) group linked via an acetamide bridge to a substituted phenoxy moiety. The phenoxy group is further substituted with a bromo (-Br) and formyl (-CHO) group at the 4- and 2-positions, respectively. This structural motif combines electron-withdrawing (Br, CHO) and electron-donating (benzodioxol) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-formylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO5/c17-11-1-3-13(10(5-11)7-19)21-8-16(20)18-12-2-4-14-15(6-12)23-9-22-14/h1-7H,8-9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUECDVJYRQIPNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-formylphenoxy)acetamide typically involves the following steps:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction using DMF and POCl3.

Acetamide Formation: The final step involves the coupling of the brominated formylphenoxy compound with an appropriate amine to form the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

Reduction: Reduction of the formyl group to an alcohol is also possible.

Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-formylphenoxy)acetamide may have applications in several fields:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

Industry: Use in the development of new materials or as a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole ring and formyl group could play key roles in these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Phenoxy Acetamide Derivatives

The following table compares key structural features and properties of N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-formylphenoxy)acetamide with related compounds:

Key Observations:

- Substituent Effects: The target compound’s 2-formyl group distinguishes it from analogs with methoxy (e.g., ) or butyryl (e.g., ) groups.

- Amide Group Diversity : Compared to n-butyl (Compound 30) or 4-methylphenyl (Pharmint compound) amides, the benzodioxol group in the target compound may improve aromatic stacking interactions in biological systems .

Physicochemical Properties

- Melting Points: Fluorophenoxy acetamides (Compounds 30–32) exhibit melting points between 74–84°C, influenced by substituent bulk and polarity . The target compound’s formyl group may lower its melting point due to reduced crystallinity.

- Chromatographic Behavior : Rf values (e.g., 0.28–0.65 in ) correlate with polarity; the target’s formyl group may reduce Rf compared to less polar analogs.

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-formylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a benzodioxole moiety linked to a bromo-substituted phenoxy group and an acetamide functional group. The molecular formula is , and its synthesis typically involves multiple steps:

- Bromination of 2-hydroxybenzaldehyde to introduce the bromo group.

- Etherification with 2-phenylethylamine to form the phenoxy linkage.

- Acetylation of the amine group to yield the final acetamide product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of benzodioxole have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell division by targeting proteins such as FtsZ, which is crucial for bacterial cytokinesis .

Cytotoxicity

Cytotoxicity assays have demonstrated that compounds with similar structures exhibit varying degrees of cytotoxic effects on cancer cell lines. For example, a related compound, 3-(1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)prop-2-enone, showed satisfactory cytotoxic activity against Artemia salina . This suggests that modifications in the benzodioxole structure can influence biological activity significantly.

The proposed mechanism of action for this compound includes:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors in microbial cells or cancer cells, altering their function.

- Induction of Apoptosis : Similar compounds have been reported to induce apoptosis in cancer cells through various signaling pathways.

Case Studies

- Antimicrobial Screening : A series of benzodioxole derivatives were synthesized and screened for their antibacterial activity. The results indicated that certain substitutions at the phenoxy position enhanced antimicrobial efficacy by several folds compared to the parent compound .

- Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that compounds containing the benzodioxole structure exhibited significant cytotoxicity, with IC50 values indicating potent activity against specific cancer types .

Data Table: Biological Activity Overview

| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism |

|---|---|---|---|---|

| This compound | Structure | Moderate against Gram-positive bacteria | TBD | Enzyme inhibition |

| 3-(1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)prop-2-enone | Structure | Significant against multiple strains | 25 µM | Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.